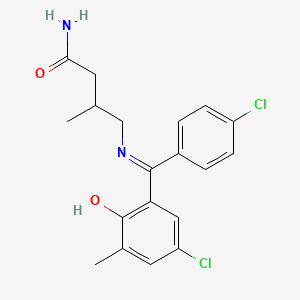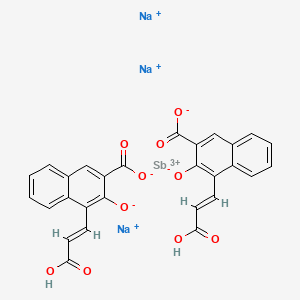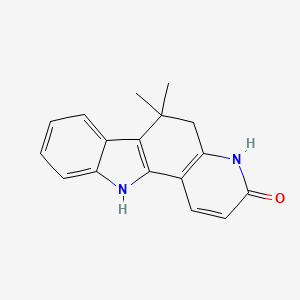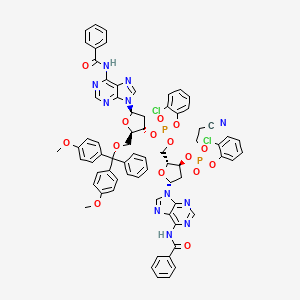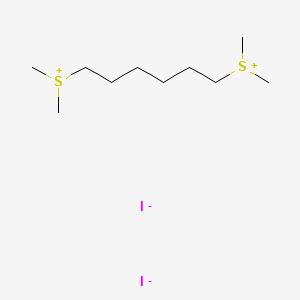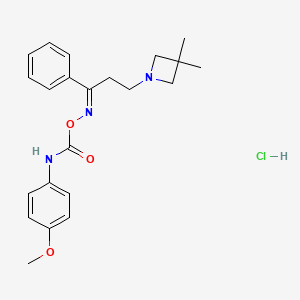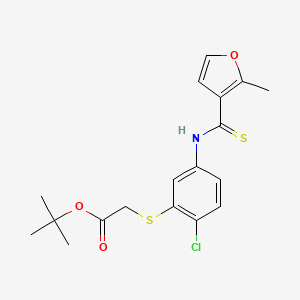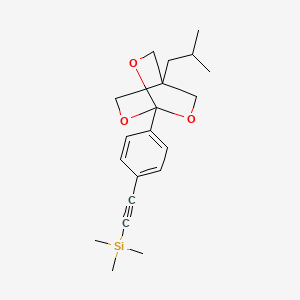
Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl- is a complex organic compound with a unique structure that includes a trioxabicyclo octane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple steps. The key steps include the formation of the trioxabicyclo octane ring system, followed by the introduction of the phenyl and ethynyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or alkene.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound’s potential bioactivity could be explored for drug development. Its unique structure might interact with biological targets in novel ways, leading to new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. In a materials science context, its unique structure could impart specific physical properties to the materials it is incorporated into.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other silanes with different substituents or other trioxabicyclo octane derivatives. These compounds would share some structural features but differ in their specific functional groups and, consequently, their properties.
Uniqueness
What sets Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- apart is its combination of the trioxabicyclo octane ring system with the phenyl and ethynyl groups. This unique combination of features could lead to novel properties and applications not seen in similar compounds.
Propriétés
Numéro CAS |
108614-11-5 |
|---|---|
Formule moléculaire |
C20H28O3Si |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
trimethyl-[2-[4-[4-(2-methylpropyl)-2,6,7-trioxabicyclo[2.2.2]octan-1-yl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C20H28O3Si/c1-16(2)12-19-13-21-20(22-14-19,23-15-19)18-8-6-17(7-9-18)10-11-24(3,4)5/h6-9,16H,12-15H2,1-5H3 |
Clé InChI |
KVJPNGHZTGCDJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


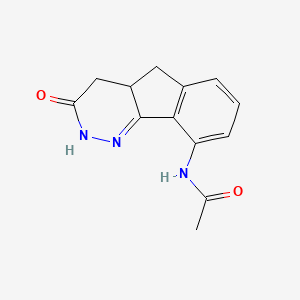
![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)

